TAK-779 (N,N-Dimethyl-N-(4-(((2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl)carbonyl)amino)benzyl)tetrahydro-2H-pyran-4-aminium chloride) is a synthetic, non-peptidic, small molecule antagonist of the chemokine receptors CCR5 and CXCR3. [] Chemokine receptors are part of the G protein-coupled receptor (GPCR) superfamily, which play a critical role in various cellular processes, including chemotaxis, cell proliferation, and signal transduction. [] TAK-779 blocks the interaction of chemokines with their respective receptors, thereby inhibiting the downstream signaling cascades involved in various physiological and pathological processes. [, , , ] Due to its dual antagonism of CCR5 and CXCR3, TAK-779 has been explored in a wide range of scientific research applications, including studies on HIV infection, inflammatory diseases, and transplantation. [, , , , , , , ]
An improved synthetic route for TAK-779 was developed using bromobenzene as the starting material. [] The synthesis involves 15 steps and provides a convenient, efficient, and cost-effective method for large-scale preparation. []
Another synthetic route focused on large-scale production was developed starting with a commercially available benzonitrile derivative. [] The key steps in this route include selective reduction with sodium bis(2-methoxyethoxy)aluminum hydride, Wittig reaction, hydrogenation, and intramolecular acylation to produce the benzocycloheptanone core. [] Further modifications and coupling reactions lead to the final product. [] This approach utilizes inexpensive reagents and avoids chromatographic purification methods, making it suitable for large-scale production. []
A late-stage diversification strategy utilizing Suzuki-Miyaura cross-coupling reactions was implemented to modify the 4-methylphenyl moiety of TAK-779. [] This approach allows for the introduction of diverse substituents at a late stage of the synthesis, providing access to a wider range of analogs for structure-activity relationship studies. []
TAK-779 comprises a central amide core connecting a benzocycloheptenyl moiety to a substituted benzylamine. [, ] The benzocycloheptenyl group contains a 4-methylphenyl substituent at the 2-position. [] The benzylamine portion is further modified with a tetrahydro-2H-pyran-4-aminium chloride group. [] The molecular structure of TAK-779 has been extensively studied to understand its interactions with CCR5 and CXCR3. [, , ] Molecular modeling and docking studies have provided insights into the binding mode and key interactions within the binding pocket of these receptors. []
The Suzuki-Miyaura cross-coupling reaction has been employed to diversify the 4-methylphenyl moiety of TAK-779, replacing it with various aromatic groups. [] This reaction utilizes a palladium catalyst to couple an arylboronic acid with an aryl halide, enabling the synthesis of a diverse range of analogs. []
C-H arylation has been applied to synthesize thiophene-based TAK-779 analogs. [] This reaction allows for direct arylation of the thiophene ring without the need for prefunctionalization. [] Different catalysts, including the Crabtree catalyst (an iridium complex), have been explored to achieve regioselective arylation at the α-position of the thiophene ring. []
TAK-779 exerts its effects through noncompetitive antagonism of CCR5 and CXCR3. [, ] This means that it binds to the receptors at an allosteric site, distinct from the chemokine binding site. [] This binding disrupts the conformational changes required for receptor activation and downstream signaling, effectively blocking the biological effects of chemokines. [, ] Studies have also demonstrated inverse agonistic properties of TAK-779 at a constitutively active mutant of CXCR3 (CXCR3 N3.35A). [] Inverse agonism refers to the ability of a compound to reduce the basal activity of a receptor, even in the absence of an agonist. []
Temporary administration of TAK-779 following vaccination enhanced memory CD8+ T-cell immune responses in mice. [] This effect was attributed to the modulation of T-cell differentiation, leading to increased memory precursors and enhanced protection upon viral challenge. []
TAK-779 has been utilized as a tool to investigate coreceptor usage by various viruses, including HIV-1, HIV-2, and SIV. [, , ] Its specificity for CCR5 and CCR2 allows researchers to determine the involvement of these receptors in viral entry. []
Further research can focus on leveraging the knowledge gained from TAK-779 to develop next-generation CCR5 antagonists with improved properties, such as enhanced potency, better pharmacokinetic profiles, and reduced susceptibility to resistance. [, ]
Given its effectiveness in various preclinical models, further investigation is warranted to explore the therapeutic potential of TAK-779 or its analogs in other inflammatory diseases, such as rheumatoid arthritis, multiple sclerosis, and psoriasis. []
TAK-779 has shed light on the phenomenon of chemokine receptor hetero-oligomerization and its potential implications for drug action. [] Further research can focus on elucidating the functional consequences of these hetero-oligomeric complexes and their impact on the efficacy and selectivity of chemokine receptor antagonists. []
The use of TAK-779 in combination with other therapeutic agents, such as traditional antiretrovirals or immunomodulatory drugs, could be investigated for potential synergistic effects in the treatment of HIV-1 infection and other diseases. []
Further research could investigate the potential for personalized medicine approaches utilizing TAK-779 or its analogs, considering factors such as viral tropism, coreceptor expression levels, and individual patient characteristics to optimize treatment outcomes. [, ]
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4